3-Fluoro-4-piperidinoaniline HCl
Overview
Description
3-Fluoro-4-piperidinoaniline hydrochloride is a chemical compound with the molecular formula C11H16ClFN2. It is known for its unique structure, which includes a fluorine atom, a piperidine ring, and an aniline group. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-piperidinoaniline hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 3-Fluoro-4-piperidinoaniline hydrochloride may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-piperidinoaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated quinones, while reduction reactions may yield fluorinated amines. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
3-Fluoro-4-piperidinoaniline hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4-piperidinoaniline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. The piperidine ring and aniline group can also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity .
Comparison with Similar Compounds
3-Fluoro-4-piperidinoaniline hydrochloride can be compared with other similar compounds, such as:
3-Chloro-4-piperidinoaniline hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-Bromo-4-piperidinoaniline hydrochloride: This compound has a bromine atom, which can also influence its chemical and biological properties.
4-Piperidinoaniline hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical behavior and applications.
Properties
IUPAC Name |
3-fluoro-4-piperidin-1-ylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPZVFWQPHQVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185295-16-2 | |
Record name | Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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